
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as PPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PPQ is a heterocyclic compound that contains a quinoline ring system and two pyridine rings. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Wirkmechanismus
The mechanism of action of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood. In the case of its antimalarial activity, this compound is thought to act by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme and ultimately leads to the death of the parasite. In the case of its herbicidal activity, this compound is thought to act by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll, which leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. However, its long-term effects on human health are not fully understood and require further investigation. In animals, this compound has been shown to exhibit some biochemical and physiological effects, including changes in liver enzymes and hematological parameters. These effects are generally reversible and do not appear to have any long-term consequences.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide. In medicine, this compound could be further explored as a potential candidate for the treatment of malaria. In agriculture, this compound could be further explored as a potential herbicide. In materials science, this compound could be further explored as a potential material for optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Synthesemethoden
The synthesis of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-pyridinecarboxylic acid with 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antimalarial activity and is being explored as a potential candidate for the treatment of malaria. In agriculture, this compound has been shown to exhibit herbicidal activity and is being explored as a potential herbicide. In materials science, this compound has been shown to exhibit luminescent properties and is being explored as a potential material for optoelectronic devices.
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21(26-24-14-16-5-3-4-10-23-16)18-13-20(15-8-11-22-12-9-15)25-19-7-2-1-6-17(18)19/h1-14H,(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFOPZHDXETGS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
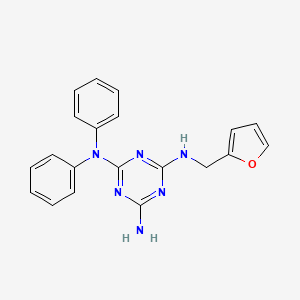
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
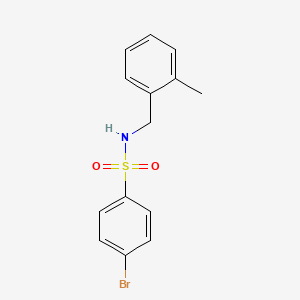
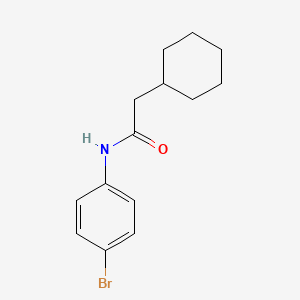
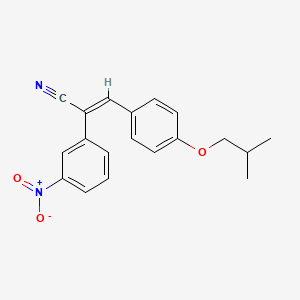
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)


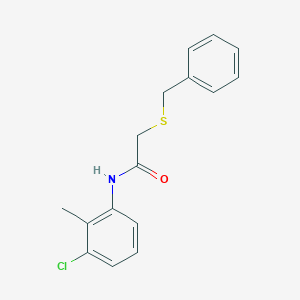
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)